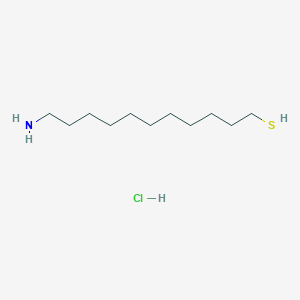
Chlorhydrate de 11-amino-1-undécanéthiol
Vue d'ensemble
Description
11-Amino-1-undecanethiol hydrochloride, also known as 11-Aminoundecanoic acid hydrochloride, is a compound used in a variety of scientific research applications. It is a white, crystalline solid that is highly soluble in water. 11-Amino-1-undecanethiol hydrochloride is an important compound in the field of organic chemistry due to its unique properties. It is a versatile compound that can be used in a variety of synthetic and analytical applications.
Applications De Recherche Scientifique
Biosensorique
L’AUT peut former des SAM sur des transistors à effet de champ à diélectrique modifié (DMFET), qui sont utilisés pour organiser le système biomoléculaire dans les nanogaps. Cet agencement est essentiel pour détecter la liaison protéine-ligand, faisant de l’AUT un composant précieux dans les applications de biosensorique .
Détection du norovirus
Une membrane bifonctionnelle créée en utilisant l’AUT sur des substrats de Ti et d’Au peut détecter et bloquer le norovirus à transmission élevée dans les environnements aqueux. Cette application démontre le potentiel de l’AUT dans la santé publique pour la détection d’agents pathogènes .
Couplage de points quantiques
L’AUT sert de liant qui améliore le couplage électronique en liant les points quantiques (QD) et les hétérodimères fullerènes (FMH). Cette application est importante dans le domaine du photovoltaïque et du développement de cellules solaires avancées .
Sensorique électrochimique
Les électrodes en or auto-assemblées avec l’AUT peuvent étudier l’effet des groupes terminaux sur les réponses redox des dérivés du ferrocène. Ceci est particulièrement pertinent dans la sensorique électrochimique, où une détection précise des espèces redox-actives est requise .
Mécanisme D'action
Target of Action
The primary target of 11-Amino-1-undecanethiol hydrochloride, also known as 1-Undecanethiol, 11-amino-, hydrochloride, is the surface of nanoparticles . It forms a self-assembled monolayer (SAM) between the amino groups and the surface of the nanoparticles .
Mode of Action
The compound interacts with its targets by forming SAMs on dielectric modified field effect transistors (DMFETs). These DMFETs are used to arrange the bio-molecular system in the nanogaps to detect protein-ligand binding for biosensing applications .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein-ligand binding. By forming SAMs on DMFETs, it arranges the bio-molecular system in the nanogaps, enabling the detection of protein-ligand binding .
Pharmacokinetics
Given its use in biosensing applications, it’s likely that its bioavailability is primarily determined by its ability to form sams on dmfets .
Result of Action
The molecular and cellular effects of the compound’s action include the detection and blocking of high transmitting norovirus in aqueous environments . It can also improve the electronic coupling by binding the quantum dots (QDs) and fullerene heterodimers (FMH) .
Action Environment
The action, efficacy, and stability of 11-Amino-1-undecanethiol hydrochloride are influenced by environmental factors. For instance, it’s used on Titanium (Ti) and Gold (Au) substrates to create a bifunctional membrane . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Propriétés
IUPAC Name |
11-aminoundecane-1-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQACAFAHHWTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347444 | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143339-58-6 | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Amino-1-undecanethiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)


![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)










